molecular formula C17H17FN2O2 B6600326 rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans CAS No. 1909293-67-9

rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans

Cat. No.: B6600326
CAS No.: 1909293-67-9
M. Wt: 300.33 g/mol
InChI Key: JGEJNSUYFKBRNM-DOTOQJQBSA-N
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Description

rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans: is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a benzyl group, a fluorophenyl group, and a nitro group, making it a versatile intermediate for various chemical reactions and potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and receptor binding.

Industry: In the industrial sector, the compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials with unique electronic or optical characteristics.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

  • rac-(3R,4S)-1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-amine
  • rac-(3R,4S)-1-benzyl-3-(2-chlorophenyl)-4-nitropyrrolidine

Uniqueness: The presence of both the fluorophenyl and nitro groups in rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans distinguishes it from similar compounds. The fluorine atom can significantly influence the compound’s electronic properties and metabolic stability, while the nitro group can participate in unique redox reactions, offering distinct advantages in various applications.

Properties

IUPAC Name

(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEJNSUYFKBRNM-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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